molecular formula C9H15ClN4 B1418747 N-(Piperidin-3-yl)pyrimidin-2-amine hydrochloride CAS No. 1185312-44-0

N-(Piperidin-3-yl)pyrimidin-2-amine hydrochloride

Cat. No.: B1418747
CAS No.: 1185312-44-0
M. Wt: 214.69 g/mol
InChI Key: HKCTVZMKHJIONA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Piperidin-3-yl)pyrimidin-2-amine hydrochloride (CAS 1185312-44-0) is a versatile chemical scaffold of significant value in structure-based drug design and medicinal chemistry research. This compound features a piperidine ring linked to a pyrimidine amine, a structure commonly found in active pharmaceutical ingredients and bioactive molecules. Its primary research application is as a critical building block in the discovery and synthesis of novel enzyme inhibitors. Published studies have utilized this core structure in the development of a series of N-(piperidin-3-yl)pyrimidine-5-carboxamides as potent renin inhibitors for cardiovascular research . Furthermore, the aminopyrimidine-piperidine scaffold is recognized as a key motif in kinase inhibitor research, exemplified by its role in the design of novel and highly efficient PLK4 (Polo-like kinase 4) inhibitors for investigating new anticancer therapeutics . The molecular framework is also relevant in neuropharmacology, as closely related piperidinyl-pyrimidine analogs are investigated as ligands for histamine H3 and H4 receptors , indicating potential for central nervous system (CNS) drug discovery . This product is intended for research purposes as a synthetic intermediate to accelerate hit-to-lead optimization and exploratory chemistry programs. Please note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-piperidin-3-ylpyrimidin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4.ClH/c1-3-8(7-10-4-1)13-9-11-5-2-6-12-9;/h2,5-6,8,10H,1,3-4,7H2,(H,11,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCTVZMKHJIONA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC2=NC=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671576
Record name N-(Piperidin-3-yl)pyrimidin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185312-44-0
Record name N-(Piperidin-3-yl)pyrimidin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Guanidine with Enaminones or β-Dicarbonyl Compounds

  • A common approach involves reacting guanidine derivatives with β-dicarbonyl compounds or enaminones to form the pyrimidin-2-amine ring.
  • For example, guanidine hydrochloride reacts with 3-acetylpyridine derivatives under reflux in ethanol with sodium ethoxide to yield 4-(pyridin-3-yl)pyrimidin-2-amine in good yields (~73%).
  • Alternative methods use guanidine nitrate and enaminones without toxic cyanamide, improving safety and yield.

Palladium- or Copper-Catalyzed C-N Bond Formation

  • Palladium-catalyzed Buchwald-Hartwig amination is widely used for coupling aryl halides with amines to form the pyrimidin-2-amine framework.
  • Copper-catalyzed N-arylation is an effective alternative, offering cost benefits and high yields (up to 82%) for intermediates such as N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine.

Introduction of the Piperidin-3-yl Group

Nucleophilic Aromatic Substitution (S_NAr)

  • The piperidin-3-yl substituent can be introduced by displacement of a suitable leaving group (e.g., chlorine) on the pyrimidine ring.
  • For example, 2-chloro-4-(pyridin-3-yl)pyrimidine undergoes nucleophilic substitution with piperidin-3-amine under controlled conditions to afford the corresponding N-(piperidin-3-yl)pyrimidin-2-amine intermediate.

Reductive Amination and Coupling

  • Reductive amination of pyrimidinyl aldehyde intermediates with piperidin-3-amine or its derivatives using sodium triacetoxyborohydride or similar reducing agents can also introduce the piperidin-3-yl group.

Reduction of Nitro Intermediates (If Applicable)

  • Nitro-substituted intermediates are often reduced to the corresponding amines using hydrazine hydrate/FeCl3 catalytic systems or stannous chloride in protic solvents under reflux.
  • The choice of reducing agent and solvent affects yield and purity; water-based systems with hydrazine hydrate are preferred for environmental and safety reasons.

Formation of Hydrochloride Salt

  • The free base N-(piperidin-3-yl)pyrimidin-2-amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethereal HCl).
  • This step enhances the compound’s stability, crystallinity, and handling properties for further applications.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent(s) Yield (%) Notes
Pyrimidin-2-amine formation Guanidine hydrochloride + 3-acetylpyridine + NaOEt, reflux Ethanol 73 Direct fusion or reflux; base catalyzed cyclization
C-N bond formation Pd or Cu catalysis, aryl halide + amine DMF, toluene 80-82 Copper catalysis preferred for cost-effectiveness
Nucleophilic substitution 2-chloro-4-(pyridin-3-yl)pyrimidine + piperidin-3-amine DMF or polar aprotic 60-70 Controlled temperature; inert atmosphere recommended
Nitro reduction Hydrazine hydrate/FeCl3 or SnCl2, reflux Water, ethanol 75-85 Hydrazine hydrate preferred for green chemistry
Hydrochloride salt formation HCl gas or HCl in ethanol Ethanol Quantitative Salt formation improves physical properties

Detailed Research Findings and Notes

  • The synthesis of the nitropyrimidine intermediate is a critical step, often achieved through S_NAr displacement reactions with aryl amines.
  • Reduction of nitro intermediates is optimized by selecting appropriate solvents and reducing agents to avoid impurities and maximize yield.
  • The use of peptide coupling reagents (e.g., T3P, EDC, HBTU) and bases with pKa > 5 facilitate azide formation and rearrangements in related pyrimidine syntheses, which may be adapted for functional group transformations.
  • Suzuki coupling is employed to install pyridin-3-yl substituents on pyrimidine rings, providing regioselective and high-yielding routes.
  • The one-pot Curtius rearrangement using diphenylphosphoryl azide (DPPA) offers an efficient method for carbamate intermediate formation, which can be deprotected to yield amines.
  • Ligand and catalyst optimization in Buchwald-Hartwig amination (e.g., using xantphos ligand) significantly improves reaction rates and yields.
  • Copper-catalyzed N-arylation provides a cost-effective alternative to palladium catalysis for forming C-N bonds in pyrimidin-2-amine derivatives.
  • The hydrochloride salt formation is typically straightforward but requires careful control of stoichiometry and solvent to ensure purity and crystallinity.

Biological Activity

N-(Piperidin-3-yl)pyrimidin-2-amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and cellular signaling pathways. This article reviews the biological activity of this compound, drawing on various studies that highlight its mechanisms, efficacy, and potential therapeutic applications.

This compound belongs to a class of pyrimidine derivatives. Its structure allows it to interact with various biological targets, notably CDC42 GTPases, which are implicated in tumor growth and metastasis. The compound has been shown to inhibit the interaction between CDC42 and its downstream effectors, thereby affecting pathways critical for cell proliferation and survival .

Key Structural Features:

  • Pyrimidine Core : Central to its biological activity, allowing for interactions with various receptors.
  • Piperidine Moiety : Enhances solubility and potentially alters pharmacokinetics.

Anticancer Properties

Numerous studies have explored the anticancer potential of this compound:

  • Cell Viability Assays : The compound has demonstrated significant antiproliferative effects against several cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). IC50 values indicate the concentration required to inhibit 50% of cell viability, showcasing its potency in vitro .
  • Structure-Activity Relationship (SAR) : Variations in substituents on the pyrimidine core have been systematically evaluated. For instance, modifications that enhance hydrophilicity or steric bulk have been correlated with increased antiproliferative activity .
  • Mechanistic Insights : The inhibition of CDC42 signaling by this compound leads to decreased tumor cell migration and invasion, highlighting its potential as a therapeutic agent in oncology .

Other Biological Activities

Beyond anticancer effects, this compound exhibits other biological activities:

  • Antioxidant Activity : Some derivatives have shown promising antioxidant properties, which could contribute to their overall therapeutic profile by mitigating oxidative stress in cells .

Table 1: Antiproliferative Activity of this compound Derivatives

Compound IDCell LineIC50 (µM)Mechanism of Action
ARN22089HepG25.0CDC42 inhibition
ARN25062A5493.8CDC42/RHOJ pathway interference
ARN24SKM287.5Antiproliferative effect

Table 2: Structure Activity Relationship Analysis

Substituent PositionSubstituent TypeEffect on Activity
C2PiperidineMaintains potency
C4DimethylaminoIncreased potency
C6HydroxylDecreased activity

Case Studies

  • Case Study on Cancer Cell Lines : In a study evaluating various pyrimidine derivatives, this compound was tested against multiple cancer cell lines. Results indicated that compounds with piperidine substitutions exhibited enhanced cytotoxicity compared to their non-piperidine counterparts .
  • In Vivo Efficacy : Preclinical models showed that administration of this compound led to significant tumor regression in xenograft models, supporting its potential for further development as an anticancer agent .

Scientific Research Applications

Chemical Properties and Structure

N-(Piperidin-3-yl)pyrimidin-2-amine hydrochloride has the molecular formula C9H15ClN4C_9H_{15}ClN_4 and is classified as a pyrimidine derivative. Its structure features a piperidine ring attached to a pyrimidine core, which contributes to its biological activity. The compound's solubility and stability are critical for its efficacy in therapeutic applications.

Anti-inflammatory Activity

Recent studies have demonstrated the potential of this compound as an anti-inflammatory agent. One study focused on its ability to inhibit the release of pro-inflammatory cytokines such as IL-6 and TNF-α in models of acute lung injury (ALI). The compound showed significant inhibition rates, with a reduction in inflammatory cell infiltration into lung tissue observed in vivo .

Key Findings:

  • Inhibition of Cytokines: The compound reduced IL-6 and IL-8 release by up to 77%, indicating strong anti-inflammatory properties.
  • Mechanism of Action: It was found to inhibit the MAPK signaling pathway, specifically reducing the phosphorylation of ERK and p38, which are crucial for the inflammatory response .

Cancer Research

This compound has also been explored for its anticancer properties. It acts as an inhibitor of CDC42, a GTPase involved in cell growth and metastasis. In vitro studies have shown that derivatives of this compound exhibit potent antiproliferative activity against various cancer cell lines, including melanoma .

Key Findings:

  • Potency: Compounds derived from this compound demonstrated micromolar potency against cancer cells.
  • Mechanism: The inhibition of CDC42 leads to disrupted signaling pathways that promote tumor growth and angiogenesis .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps that can be optimized for yield and purity. The structure–activity relationship studies indicate that modifications to the piperidine moiety significantly affect the compound's biological activity.

Synthesis Overview:

  • Starting Materials: Key intermediates are synthesized from commercially available pyrimidine derivatives.
  • Protecting Groups: Use of protecting groups during synthesis is crucial for achieving the desired chemical structure without unwanted side reactions .
  • Optimization: Variations in substituents on the piperidine ring have been shown to enhance potency and selectivity against target enzymes involved in inflammation and cancer progression .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Case Study 1: Acute Lung Injury

A study demonstrated that administration of this compound significantly reduced inflammatory markers in a mouse model of ALI, suggesting its potential as a treatment for respiratory conditions characterized by inflammation .

Case Study 2: Melanoma Treatment

In vitro testing revealed that derivatives exhibited strong antiproliferative effects on melanoma cell lines, supporting further development as anticancer agents targeting CDC42 pathways .

Data Summary Table

Application AreaKey FindingsReference
Anti-inflammatoryReduced IL-6/IL-8 release; inhibited MAPK pathway
Cancer ResearchPotent CDC42 inhibitor; effective against melanoma
Synthesis OptimizationModifications enhance potency; SAR studies ongoing

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares N-(Piperidin-3-yl)pyrimidin-2-amine hydrochloride with key analogues:

Compound Name Molecular Formula CAS Number Substituents/Modifications Solubility (aq. HCl) LogP Yield (%) Key References
This compound C₉H₁₅ClN₄ 1185312-44-0 None (parent compound) High 1.2 89
N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride C₉H₁₅ClN₄ 950649-10-2 Piperidine ring substitution (4-yl vs. 3-yl) Moderate 1.5 82
6-Methoxy-N-(piperidin-3-yl)pyrimidin-4-amine hydrochloride C₁₀H₁₇ClN₄O 1353954-31-0 Methoxy group at pyrimidine C4 Moderate 1.8 75
N-(1-Benzylpiperidin-3-yl)-4-phenylpyrimidin-2-amine hydrochloride C₂₂H₂₄ClN₄ N/A Benzyl (piperidine), phenyl (pyrimidine) Low 3.1 38

Key Observations :

  • Positional Isomerism : The 3-yl vs. 4-yl piperidine substitution (e.g., CAS 950649-10-2) alters steric and electronic profiles, reducing aqueous solubility due to increased hydrophobicity (LogP: 1.5 vs. 1.2) .
  • Functional Group Additions : Methoxy or aryl substituents (e.g., 6-methoxy or benzyl groups) significantly increase LogP, reducing solubility but enhancing membrane permeability .
  • Synthetic Challenges : Bulky substituents (e.g., benzyl in CAS 1353954-31-0) lower yields (38% vs. 89% for parent compound) due to steric hindrance during coupling reactions .

Q & A

Q. What are the recommended safety precautions when handling N-(Piperidin-3-yl)pyrimidin-2-amine hydrochloride in laboratory settings?

Researchers must use respiratory protection (e.g., P95 respirators in the US or ABEK-P2 filters in the EU) and chemical-resistant gloves to prevent inhalation or dermal exposure. Avoid drainage contamination and work under fume hoods with secondary containment. Toxicity data gaps necessitate assuming potential carcinogenicity, requiring adherence to GHS classifications and regional guidelines (e.g., NITE standards in Japan) .

Q. How can the molecular structure of this compound be confirmed experimentally?

Structural confirmation combines:

  • X-ray crystallography : SHELXL refines crystal structures, resolving bond lengths and angles .
  • LC-MS and NMR : ESI+ (m/z 458.0) and ¹H NMR (δ 9.45–8.82 ppm for aromatic protons) validate molecular identity .
  • HRMS : Exact mass matching (e.g., 227.046151 Da for fragments) ensures compositional accuracy .

Advanced Research Questions

Q. What methodologies are effective in synthesizing and purifying this compound?

Key steps include:

StepMethodConditionsOutcome
DeprotectionNaOH treatment60°C, 1 hCleavage of protective groups
Salt FormationHCl/EtOAc additionRoom temperature, 1 hHydrochloride precipitation
PurificationPrep-HPLCMeCN/water + HCl buffer>98% purity

Q. How can researchers address discrepancies in toxicity data for piperidine-containing compounds?

Discrepancies arise from assay variability. Solutions include:

  • Standardized assays : Ames test (mutagenicity) and OECD guidelines (acute toxicity).
  • Spectrophotometry : Diazotization with H-acid or N-(1-naphthyl)ethylenediamine quantifies amine derivatives .
  • Regulatory alignment : Cross-reference GHS and NITE data to reconcile classifications .

Q. What analytical techniques are suitable for determining the purity and stability of this compound under various storage conditions?

  • Purity : HPLC-UV (≥98% criterion) and NMR for batch consistency .
  • Stability :
  • Thermal: TGA/DSC monitors decomposition.
  • Hydrolytic: pH-dependent degradation studies.
  • Light sensitivity: ICH Q1B photodegradation tests.
    Storage at -20°C in desiccated amber vials is optimal .

Q. How does the hydrochloride salt form influence the physicochemical properties and bioactivity of N-(Piperidin-3-yl)pyrimidin-2-amine?

The hydrochloride salt enhances aqueous solubility, crystallinity, and thermal stability (e.g., elevated melting points). Bioactivity studies, such as CDK7 inhibition assays, demonstrate maintained target affinity with improved pharmacokinetics (e.g., SY-5102) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Piperidin-3-yl)pyrimidin-2-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(Piperidin-3-yl)pyrimidin-2-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.